RBP4 inhibitor 1
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Overview
Description
RBP4 inhibitor 1 is a potent and orally active inhibitor of retinol-binding protein 4 (RBP4), which plays a crucial role in the transport of retinol (vitamin A) from the liver to peripheral tissues. This compound has gained significant attention due to its potential therapeutic applications in treating diseases related to retinoid homeostasis, such as age-related macular degeneration and Stargardt disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RBP4 inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
RBP4 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions are intermediates that are further functionalized to yield the final this compound compound. These intermediates are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
RBP4 inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
RBP4 inhibitor 1 exerts its effects by binding to retinol-binding protein 4, thereby preventing the transport of retinol from the liver to peripheral tissues. This inhibition disrupts the retinoid homeostasis, leading to a reduction in retinol levels in target tissues. The molecular targets and pathways involved include the retinol-binding protein 4 and its interactions with transthyretin and specific membrane receptors .
Comparison with Similar Compounds
Similar Compounds
BPN-14136: A novel RBP4 antagonist with good in vitro potency and selectivity, used in preclinical studies.
Sitagliptin: An oral dipeptidyl peptidase-4 inhibitor assessed for its potential as an RBP4 synthesis inhibitor.
Uniqueness of this compound
This compound is unique due to its potent and long-lasting blood RBP4-level-reducing effect, making it a promising candidate for therapeutic applications. Its ability to effectively inhibit retinol-binding protein 4 and reduce retinol levels in target tissues sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H13F6NO3 |
---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
2-[(3S)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1 |
InChI Key |
ISWIGCDQVGGYGK-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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